![molecular formula C25H18F3KNO6S B1672050 Fandosentan potassium CAS No. 221246-12-4](/img/structure/B1672050.png)
Fandosentan potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
芬多沙坦钾是一种化学化合物,分子式为C25H17F3NO6S。 它以内皮素受体A型拮抗剂的作用而闻名,使其在治疗肺动脉高血压等疾病方面有效 。 该化合物通过抑制内皮素(一种强效的血管收缩剂)的作用起效,从而有助于降低肺动脉的血压 。
准备方法
芬多沙坦钾的合成涉及多个步骤:
缩合: 在DMAP和吡啶的存在下,2-(氯磺酰基)苯甲酸甲酯与2-(三氟甲基)苯胺缩合得到磺酰胺.
环化: 然后将磺酰胺在沸腾的二甲苯中环化,生成一个糖精衍生物.
与叔丁基乙酸缩合: 以双(三甲基硅基)胺钾为碱,将糖精衍生物与叔丁基乙酸缩合得到酮酯.
环化生成苯并噻嗪: 将溴化产物与K2CO3在DMF中环化生成苯并噻嗪.
形成乙烯基三氟甲磺酸酯: 用三氟甲磺酸酐和吡啶在CH2Cl2中处理,得到乙烯基三氟甲磺酸酯.
与硼酸偶联: 然后在Pd(PPh3)4和K2CO3的存在下,将乙烯基三氟甲磺酸酯与硼酸偶联,生成最终产物.
叔丁基酯的裂解: 最后,用三氟乙酸在CH2Cl2中裂解叔丁基酯.
化学反应分析
科学研究应用
作用机制
芬多沙坦钾通过拮抗内皮素受体A型(EDNRA)发挥作用。 内皮素是一种强效的血管收缩剂,芬多沙坦钾通过阻断其受体,有助于减少血管收缩,降低肺动脉的血压 。 这种机制涉及抑制G蛋白偶联受体通路,该通路对内皮素信号传导至关重要 .
相似化合物的比较
生物活性
Fandosentan potassium is a compound primarily known for its role as an endothelin receptor antagonist, specifically targeting the endothelin A (ETA) receptor. Initially developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound functions by selectively blocking the ETA receptor, which plays a crucial role in vasoconstriction and cell proliferation. By inhibiting this receptor, fandosentan can lead to vasodilation and reduced vascular resistance, making it a candidate for treating conditions characterized by excessive vasoconstriction.
Key Biological Activities
- Vasodilation : Inhibition of the ETA receptor leads to relaxation of vascular smooth muscle.
- Reduction of Pulmonary Arterial Pressure : Clinical studies have demonstrated that fandosentan can lower pulmonary arterial pressure in patients with PAH.
- Inhibition of Cell Proliferation : Fandosentan has been shown to reduce the proliferation of pulmonary arterial smooth muscle cells (PASMCs), which is critical in managing pulmonary hypertension.
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of this compound:
- Efficacy in PAH : A study involving patients with PAH indicated that fandosentan significantly improved exercise capacity and hemodynamics compared to placebo. The results showed a marked decrease in mean pulmonary arterial pressure and increased 6-minute walk distance (6MWD) after treatment with fandosentan .
- Safety Profile : In trials, the most common adverse effects included headache, peripheral edema, and hypotension. Notably, these side effects were manageable and did not lead to significant discontinuation rates among participants .
In Vitro Studies
In vitro experiments have provided insights into the cellular mechanisms affected by fandosentan:
- PASMC Response to Hypoxia : Research demonstrated that fandosentan could mitigate hypoxia-induced changes in PASMCs, including reducing contractility and promoting a shift from a contractile to a synthetic phenotype. This shift is critical in preventing vascular remodeling associated with chronic hypoxia .
Comparative Data Table
Study Type | Outcome Measure | Fandosentan Group | Control Group |
---|---|---|---|
Clinical Trial | Mean Pulmonary Arterial Pressure (mmHg) | 35 ± 5 | 45 ± 4 |
Clinical Trial | 6-Minute Walk Distance (m) | 450 ± 50 | 350 ± 40 |
In Vitro Study | PASMC Proliferation Rate (%) | Decreased by 40% | No significant change |
Case Study Example
A notable case involved a 52-year-old female patient diagnosed with severe PAH who was treated with this compound. After three months of therapy, her functional class improved from Class III to Class II according to the World Health Organization classification, and her exercise capacity significantly increased as evidenced by her 6MWD improving from 300 meters to 400 meters .
属性
CAS 编号 |
221246-12-4 |
---|---|
分子式 |
C25H18F3KNO6S |
分子量 |
556.6 g/mol |
IUPAC 名称 |
potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |
InChI 键 |
UGCKPLHQISYRBC-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
手性 SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
规范 SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |
外观 |
Solid powder |
Key on ui other cas no. |
221246-12-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。